Cas no 55652-55-6 ((2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid)
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- (2R,3R)-3-AMINO-3-(4-FLUORO-PHENYL)-2-HYDROXY-PROPIONIC ACID
- (2R,3R)-3-AMINO-3-(4-FLUOROPHENYL)-2-HYDROXYPROPIONIC ACID,
- (2R,3R)-3-AMINO-3-(4-FLUORO-PHENYL)-2-HYDROXY-PROPANOIC ACID
- AG-A-02937
- AK115400
- CTK5A3937
- KB-206443
- β-(p-Fluorphenyl)isoserin
- 55652-55-6
- MFCD07363526
- 1932220-88-6
- (2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropionic acid
- rel-(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- PS-12834
- DTXSID00654587
- AKOS016844061
-
- MDL: MFCD07363526
- Inchi: 1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1
- InChI Key: MGNTZYNDHDKPQD-HTQZYQBOSA-N
- SMILES: FC1C=CC(=CC=1)[C@H]([C@H](C(=O)O)O)N
Computed Properties
- Exact Mass: 199.06400
- Monoisotopic Mass: 199.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- PSA: 83.55000
- LogP: 0.97130
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193921-1g |
(2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
55652-55-6 | 95% | 1g |
$1117 | 2021-06-09 | |
| Alichem | A019110045-1g |
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
55652-55-6 | 95% | 1g |
$940.80 | 2023-09-01 | |
| Chemenu | CM193921-1g |
(2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
55652-55-6 | 95% | 1g |
$1117 | 2023-02-18 | |
| Key Organics Ltd | PS-12834-100MG |
(2R,3R)-3-Amino-3-(4-fluoro-phenyl)-2-hydroxy-propionic acid |
55652-55-6 | >95% | 100mg |
£280.02 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643562-100mg |
(2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid |
55652-55-6 | 98% | 100mg |
¥4788.00 | 2024-05-08 |
(2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Introduction to (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic Acid (CAS No. 55652-55-6)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding the potential to revolutionize therapeutic strategies. One such compound, (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, identified by its CAS number 55652-55-6, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This introduction delves into the compound's chemical characteristics, its significance in medicinal chemistry, and its emerging applications in contemporary research.
The molecular structure of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is characterized by a chiral center at the 2-position and another at the 3-position, contributing to its stereochemical complexity. The presence of both an amino group and a hydroxyl group further enhances its reactivity, making it a versatile scaffold for drug design. The fluorine substituent at the 4-position of the phenyl ring introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase binding affinity and reduce susceptibility to enzymatic degradation. This trend has led to the exploration of various fluorinated building blocks, with (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid emerging as a valuable intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. Enzymes are critical targets in drug discovery, as their malfunction is often associated with various diseases. The unique structural features of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid make it an ideal candidate for designing selective inhibitors that can modulate enzymatic activity without affecting other biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain proteases, which are implicated in inflammatory responses and cancer progression.
The field of oncology has seen particularly significant advancements due to the development of fluorinated amino acids. These compounds have been investigated for their ability to interfere with key signaling pathways involved in tumor growth and survival. The stereochemistry of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid plays a crucial role in determining its biological activity, as enantiomeric differences can lead to vastly different pharmacological outcomes. This underscores the importance of precise stereochemical control in drug design.
Beyond its applications in enzyme inhibition and oncology, (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid has also been explored for its potential in central nervous system (CNS) drug development. The blood-brain barrier poses a significant challenge in delivering therapeutic agents to the brain, but fluorinated compounds have shown promise in overcoming this barrier due to their improved lipophilicity and stability. Research is ongoing to harness these properties for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid presents both challenges and opportunities for synthetic chemists. The need for high enantiomeric purity necessitates sophisticated synthetic routes that often involve chiral auxiliaries or catalysts. Advances in asymmetric synthesis have made it possible to produce this compound with high yield and selectivity, paving the way for large-scale production and further research.
In conclusion, (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 55652-55-6) represents a significant advancement in medicinal chemistry due to its unique structural features and broad range of potential applications. Its role as a building block for drug discovery continues to inspire new research efforts aimed at developing novel therapeutics for various diseases. As our understanding of fluorinated compounds grows, so too does the promise they hold for improving human health.
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